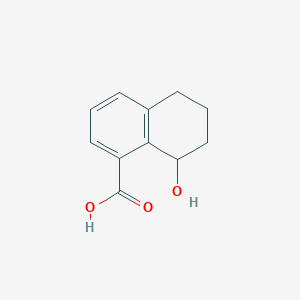
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of 1-Naphthalenecarboxylic acid. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-keto-.
Reduction: Formation of 1-Naphthalenemethanol, 5,6,7,8-tetrahydro-8-hydroxy-.
Substitution: Formation of 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-chloro-.
Wissenschaftliche Forschungsanwendungen
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenecarboxylic acid: Lacks the tetrahydro and hydroxyl groups, making it less reactive in certain chemical reactions.
5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid: Similar structure but lacks the hydroxyl group, affecting its chemical properties and reactivity.
1-Naphthalenemethanol: Contains a hydroxyl group but lacks the carboxylic acid group, leading to different reactivity and applications.
Uniqueness
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1,3,5,9,12H,2,4,6H2,(H,13,14) |
InChI-Schlüssel |
IWKURRAOVBDUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC=C2C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















